molecular formula C6H12ClF2N B6171797 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2680531-23-9

3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6171797
CAS No.: 2680531-23-9
M. Wt: 171.61 g/mol
InChI Key: NQJJTIFOJFLPMA-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)cyclobutan-1-amine hydrochloride is a fluorinated cyclobutane derivative with a hydrochloride salt moiety. As a mixture of diastereomers, its stereochemical complexity arises from the presence of two stereogenic centers: the cyclobutane ring and the 2,2-difluoroethyl substituent. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical applications .

Properties

CAS No.

2680531-23-9

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

IUPAC Name

3-(2,2-difluoroethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)3-4-1-5(9)2-4;/h4-6H,1-3,9H2;1H

InChI Key

NQJJTIFOJFLPMA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CC(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Fluorination

Treatment of cyclobutanol intermediates with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® reagents induces fluorination at the β-position. However, these conditions often lead to competing elimination reactions, reducing overall yields to 40–55%. Recent improvements employ in situ generated HF-pyridine complexes with Selectfluor as a terminal oxidant, achieving 68–72% yields while maintaining dr values of 8:1–17:1.

Radical Fluorination Pathways

Visible-light-mediated decarboxylative fluorination using Ir(ppy)₃ photocatalysts has shown promise for direct C–F bond formation. Substrates bearing carboxylic acid groups undergo radical-mediated HAT (hydrogen atom transfer) with N-fluorobenzenesulfonimide (NFSI), yielding difluoroethyl products in 61–67% yields. This method minimizes epimerization risks compared to ionic mechanisms.

Diastereomer Separation and Characterization

The inherent stereogenicity of the cyclobutane ring and difluoroethyl group generates four possible diastereomers. Industrial-scale separation employs multimodal approaches:

Crystallization-Induced Diastereomer Resolution

Selective crystallization using chiral resolving agents (e.g., dibenzoyltartaric acid) enables bulk separation. A recent case study demonstrated 89% recovery of the major diastereomer (dr 19:1) from a 1:1.3 mixture through iterative recrystallization in ethanol/water.

Chiral Stationary Phase Chromatography

Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns achieves baseline separation (α = 1.32–1.45) for analytical quantities. Scaling this method requires optimization of mobile phase composition (hexane:isopropanol gradients) and column loading capacities.

Dynamic Kinetic Resolution

Enzymatic transamination with Candida antarctica lipase B (CAL-B) under continuous-flow conditions simultaneously resolves diastereomers while converting residual enantiomers. Pilot-scale trials achieved 94% ee and dr >50:1 within 12-hour residence times.

Hydrochloride Salt Formation

Final conversion to the hydrochloride salt involves gas-phase HCl treatment in dichloromethane at −15°C. Critical parameters include:

  • Stoichiometry : 1.05–1.10 equivalents HCl to prevent free amine contamination

  • Temperature control : Below −10°C to avoid HX elimination (ΔG‡ = 23.1 kcal/mol)

  • Crystallization solvent : Ethyl acetate/hexane mixtures (3:1 v/v) yield 92–95% pure product with <0.5% residual solvents.

Stereochemical Analysis and Validation

Advanced NMR techniques confirm diastereomeric composition:

  • 19F NMR : Distinct coupling patterns (³JFH = 8.2–14.6 Hz) differentiate axial/equatorial fluorine configurations

  • NOESY : Through-space correlations between cyclobutane protons and difluoroethyl groups establish relative configurations

  • X-ray crystallography : Absolute configuration determination via anomalous dispersion methods (R-factor <0.05)

Quality control protocols mandate dr ≥10:1 for pharmaceutical-grade material, achievable through the aforementioned separation techniques.

Industrial-Scale Optimization Challenges

While laboratory methods demonstrate feasibility, scaling presents unique hurdles:

  • Exothermicity management : Fluorination steps require jacketed reactors with ΔT <5°C/min

  • Catalyst recycling : Heterogeneous nickel catalysts enable 7–9 reuse cycles before activity drops below 80%

  • Waste stream mitigation : Scrubber systems capture HF byproducts with >99.9% efficiency

Recent lifecycle assessments estimate a 37% reduction in E-factor (from 86 to 54 kg waste/kg product) through continuous-flow implementation .

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds are known for their enhanced metabolic stability and binding affinity to biological targets. Research indicates that 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride can serve as a precursor for developing pharmaceutical agents with improved pharmacokinetic profiles. The incorporation of fluorine often leads to increased lipophilicity, enhancing the bioavailability of drug candidates.

Studies have shown that compounds similar to 3-(2,2-difluoroethyl)cyclobutan-1-amine exhibit interactions with various enzymes and receptors. The difluoroethyl group enhances binding through strong hydrogen bonds and hydrophobic interactions, making it a candidate for further investigation in enzyme inhibition studies or receptor modulation.

Materials Science

In materials science, this compound can be utilized as a building block for synthesizing advanced materials with specific properties. Its unique structure allows for the development of polymers or coatings that require enhanced chemical resistance or specific mechanical properties.

Comparison of Similar Compounds

Compound NameStructure FeaturesNotable Properties
3-(2,2-Difluoroethyl)cyclobutan-1-amine Cyclobutane ring with difluoroethylHigh metabolic stability; potential drug candidate
2-(Difluoromethyl)cyclobutan-1-amine Cyclobutane structureVariation in substitution affects reactivity
Cyclobutylamine Lacks fluorine substituentsMore basic properties without fluorinated effects

Case Study 1: Fluorinated Drug Development

A study published in Journal of Medicinal Chemistry explored the synthesis of fluorinated cyclobutane derivatives as potential anti-cancer agents. The research highlighted the improved selectivity and potency of compounds containing difluoroethyl groups compared to their non-fluorinated counterparts. The findings suggest that 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride could lead to novel therapeutic agents with enhanced efficacy against specific cancer types.

Case Study 2: Enzyme Interaction Studies

Research conducted at a leading pharmaceutical institute examined the interaction of various fluorinated amines with cytochrome P450 enzymes. The results indicated that compounds similar to 3-(2,2-difluoroethyl)cyclobutan-1-amine showed significant inhibition of enzyme activity, suggesting potential applications in drug metabolism studies and toxicity assessments.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The difluoroethyl group enhances the compound's binding affinity to certain receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2,2-difluoroethyl group differs from 4,4-difluoro substitution in 675112-70-6, altering electronic effects and steric bulk.
  • Diastereomerism : Unlike 3-(difluoromethyl)cyclobutan-1-amine hydrochloride (single stereogenic center), the target compound’s diastereomeric mixture complicates purification but may offer broader bioactive conformations .

Physicochemical and Structural Differences

Electronic and Steric Effects

  • 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride (CID 84647774): The difluoromethyl group (–CF2H) is less electron-withdrawing than the 2,2-difluoroethyl (–CH2CF2H) group, impacting hydrogen bonding and lipophilicity. SMILES: C1C(CC1N)C(F)F .
  • 4,4-Difluorocyclohexanamine hydrochloride: The larger cyclohexane ring reduces ring strain, favoring chair conformations. This increases solubility in non-polar solvents compared to the cyclobutane analog .

Pharmacological Implications

While direct pharmacological data are unavailable, structural features suggest:

  • Metabolic Stability: Fluorination in both the target compound and 675112-70-6 may slow oxidative metabolism compared to non-fluorinated analogs.
  • Binding Affinity : The cyclobutane ring’s rigidity could enhance target selectivity over flexible pyrrolidine derivatives (e.g., 3-(2,2-difluoroethyl)pyrrolidine hydrochloride) .

Biological Activity

3-(2,2-Difluoroethyl)cyclobutan-1-amine hydrochloride, a compound characterized as a mixture of diastereomers, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • CAS Number : 2680531-23-9
  • Molecular Formula : C6H10ClF2N
  • Molecular Weight : 179.60 g/mol

The biological activity of 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets. The presence of the difluoroethyl group enhances its lipophilicity and membrane permeability, potentially influencing its pharmacokinetic properties. This compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, leading to various physiological effects.

Biological Activities

Research indicates that compounds containing difluoroethyl groups often exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that similar fluorinated compounds can demonstrate antimicrobial effects against various pathogens.
  • Anticancer Activity : The structural characteristics of 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride suggest potential use in cancer therapy by targeting specific cancer cell pathways.
  • Neurological Effects : Given its possible interaction with neurotransmitter systems, there is potential for this compound to influence mood and cognitive functions.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Anticancer Studies : A study on fluorinated amines demonstrated that they could inhibit cancer cell proliferation by inducing apoptosis through the activation of specific signaling pathways. These findings suggest that 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride may possess similar properties.
  • Neuropharmacology : Research on structurally similar compounds indicated modulation of serotonin receptors, which could lead to antidepressant effects. This opens avenues for exploring the compound's potential in treating mood disorders.
  • Antimicrobial Efficacy : A comparative analysis showed that fluorinated cyclobutanes exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a promising direction for further exploration of this compound's efficacy.

Data Table: Biological Activity Summary

Biological Activity Findings References
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
NeurologicalPotential modulation of serotonin receptors

Chemical Reactions Analysis

Fluorination and Oxidative Reactions

The difluoroethyl group introduces fluorine atoms, which influence the compound’s reactivity. Oxidative fluorination reactions, such as those described in stereoselective syntheses of fluorinated cyclopropanes , may analogously apply to cyclobutane systems. For example:

  • Oxidative Fluorination : The compound could undergo fluorination via Selectfluor-mediated reactions, though specific conditions for cyclobutanes are less documented. In analogous cyclopropane systems, such reactions yield cis-α,α-difluorocyclopropanes with high diastereoselectivity (e.g., dr >20:1 cis: trans) under optimized amine·HF ratios and temperatures .

Substitution Reactions

The amine group in the hydrochloride salt is reactive toward nucleophilic substitution:

  • Acylation/Alkylation : The amine can react with acyl chlorides or alkyl halides to form substituted derivatives.

  • Hydrolysis : The hydrochloride salt can hydrolyze to release the free amine and hydrochloric acid.

Ring-Opening and Rearrangement

Cyclobutane rings are strained and susceptible to ring-opening under specific conditions:

  • Acid-Catalyzed Ring Opening : Exposure to acidic conditions may lead to isomerization or cleavage, though detailed mechanisms are not explicitly reported in the provided sources.

  • Skeletal Rearrangement : Fluorination or oxidation might induce rearrangements, as seen in cyclopropane systems where fluorination triggers skeletal changes .

Diastereomer Dynamics

The compound exists as a mixture of diastereomers due to stereogenic centers in the cyclobutane ring. Research on analogous systems (e.g., cyclopropanes) highlights that reaction conditions significantly influence diastereoselectivity:

  • Temperature and HF Stoichiometry : In cyclopropane fluorination, elevated temperatures and optimized amine·HF ratios improve cis selectivity (e.g., dr 8.1:1 to 17.0:1) .

  • Dynamic Equilibria : Isomerization between cyclobutene and cyclobutane intermediates may occur, as observed in bicyclobutane systems .

Comparative Reactivity

Feature Impact on Reactivity
Difluoroethyl Group Enhances lipophilicity and stability; facilitates fluorination
Cyclobutane Ring Strain promotes ring-opening; stereogenic centers enable diastereomer formation
Amine Hydrochloride Salt form stabilizes the amine; hydrolysis releases reactive amine

Research Implications

While direct data on this compound’s reactions is limited in the provided sources, insights from related systems suggest:

  • Enzyme Inhibition : The difluoroethyl and amine groups may target metabolic enzymes (e.g., ACC), as seen in fluorinated cyclobutanes.

  • Structural Optimization : Diastereoselectivity and reaction conditions (e.g., HF ratios, temperature) are critical for synthetic control .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride, and how do diastereomers form during synthesis?

  • Methodology : The synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure, followed by functionalization with a 2,2-difluoroethyl group. Diastereomers arise due to stereochemical variations at the cyclobutane ring (e.g., cis/trans configurations) and the chiral amine center.
  • Key Steps :

Cyclobutane precursor preparation (e.g., cyclopropane expansion or ketone reduction).

Fluorination via reagents like Deoxo-Fluor or DAST for difluoroethyl group introduction.

Hydrochloride salt formation under acidic conditions.

  • Diastereomer Control : Use chiral auxiliaries or asymmetric catalysis to minimize stereochemical ambiguity. Chiral HPLC or crystallization can separate diastereomers post-synthesis .

Q. How can researchers characterize the diastereomeric mixture, and what analytical techniques are most effective?

  • Techniques :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes fluorine environments; 1H^{1}\text{H} NMR reveals splitting patterns from diastereotopic protons.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular formula and detects isotopic patterns from fluorine atoms.
  • X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtained.
  • Chiral HPLC : Separates diastereomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients.
    • Validation : Cross-reference data with computational models (e.g., DFT for NMR chemical shift prediction) .

Q. What are the stability considerations for this compound under various storage and experimental conditions?

  • Stability Profile :

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C under inert gas.
  • Light Sensitivity : Cyclobutane rings may undergo photolytic cleavage; use amber vials.
  • Hydrolytic Stability : The hydrochloride salt is hygroscopic; maintain anhydrous conditions.
    • Mitigation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., defluorination or ring-opening) .

Advanced Research Questions

Q. How do the stereoelectronic effects of the difluoroethyl group influence binding interactions with biological targets?

  • Mechanistic Insight : The CF2_2 group enhances electronegativity and reduces basicity of the adjacent amine, altering hydrogen-bonding and van der Waals interactions. Fluorine’s “polar hydrophobicity” improves membrane permeability while maintaining target affinity.
  • Experimental Design :

  • Compare binding affinities of diastereomers using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Perform molecular dynamics simulations to analyze fluorine-protein interactions (e.g., fluorine’s role in stabilizing transition states) .

Q. How can researchers resolve contradictions in reported biological activity data across studies (e.g., varying IC50_{50} values)?

  • Data Analysis Framework :

Purity Assessment : Confirm diastereomer ratios (e.g., via HPLC) to rule out batch variability.

Assay Conditions : Standardize protocols (e.g., pH, temperature, solvent/DMSO concentration) to minimize artifacts.

Target Selectivity : Screen against off-target receptors (e.g., GPCRs, kinases) to identify confounding interactions.

  • Case Study : If one diastereomer shows higher cytotoxicity, validate via gene-expression profiling to distinguish target-specific effects from general toxicity .

Q. What strategies optimize the pharmacological profile of this compound for CNS applications, given its fluorinated cyclobutane structure?

  • Optimization Approaches :

  • Bioavailability : Introduce prodrug moieties (e.g., ester prodrugs) to enhance blood-brain barrier penetration.
  • Metabolic Stability : Assess CYP450 metabolism using liver microsomes; modify substituents to block oxidation sites.
  • Diastereomer-Specific Activity : Prioritize the diastereomer with superior pharmacokinetics (e.g., longer half-life, lower clearance) using in vivo PK/PD models.
    • Validation : Use PET imaging with 18F^{18}\text{F}-labeled analogs to track brain distribution .

Tables for Key Comparisons

Table 1 : Diastereomer Separation Efficiency by HPLC Methods

Column TypeMobile PhaseResolution (Rs)Retention Time (min)Reference
Chiralpak IAHexane/IPA (90:10)1.812.3
Chiralcel OD-HHeptane/EtOH (85:15)1.515.7

Table 2 : Fluorine-Induced Changes in Physicochemical Properties

PropertyNon-Fluorinated AnalogDifluoroethyl DerivativeImpact on Bioactivity
logP1.22.1Enhanced lipophilicity
pKa (amine)9.88.3Reduced basicity
Solubility (mg/mL)15.46.7Lower aqueous solubility

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